molecular formula C7H9ClF2N2 B13493950 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride

Cat. No.: B13493950
M. Wt: 194.61 g/mol
InChI Key: HWRWIYYDZMOHRQ-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a pyridine derivative featuring a 1,1-difluoroethyl substituent at the 4-position and an amine group at the 2-position, with a hydrochloride counterion enhancing its solubility. The molecular formula is C₇H₉F₂N₂·HCl, yielding a molecular weight of 195.64 g/mol (calculated from constituent atomic masses). Fluorine atoms in the difluoroethyl group impart electron-withdrawing effects, influencing reactivity and stability. This compound is likely utilized as a pharmaceutical intermediate or building block in medicinal chemistry, leveraging pyridine’s aromaticity and fluorine’s metabolic stability-enhancing properties .

Preparation Methods

Detailed Stepwise Preparation Method

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one Ethyl vinyl ether + 2,2-difluoroacetic anhydride, pyridine, dichloromethane, room temp, 15 h 78 Washed with water, dried, solvent evaporated
2 Conversion to nitrile intermediate Reaction with acetonitrile, then methoxyamine hydrochloride, acidic conditions 77 (for nitrile) One-pot three-step procedure, avoids isolation of unstable intermediates
3 Formation of oxime intermediate and cyclization Methoxyamine hydrochloride in acetic acid, then hydrobromic acid, 90 °C, 12–15 h 53 (cyclized intermediate) Crystallization possible, confirmed by X-ray
4 Reduction to 4-(difluoromethyl)pyridin-2-amine Zinc in acetic acid, room temp, 3 h 85 Zinc preferred over LiAlH4 or NaBH4
5 Isolation and purification Basification with ammonium hydroxide, extraction with dichloromethane, drying, precipitation from heptane 60 (final isolated product) Chromatography-free, suitable for scale-up

Large-Scale Synthesis and Process Optimization

  • The procedure was successfully scaled to produce over 1 kg of product with consistent yield and purity.
  • Reaction monitoring by thin-layer chromatography and NMR ensured completion at each step.
  • The process avoids hazardous reagents and sealed vessels, improving safety.
  • Purification steps rely on crystallization and solvent extractions rather than chromatography, enhancing practicality for industrial production.
  • Use of zinc as a reducing agent is cost-effective and efficient.

Analytical and Characterization Data

  • NMR Spectroscopy: $$^{1}H$$ and $$^{19}F$$ NMR confirm the difluoromethyl group and pyridine substitution pattern.
  • X-ray Crystallography: Confirmed structure of key intermediate $$N$$-(4-(difluoromethyl)pyridin-2-yl)-O-methylhydroxylamine.
  • Melting Point: Approximately 65 °C for intermediate; final product isolated as pale brownish solid.
  • Purity: Achieved >98% by HPLC after final precipitation.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a chemical compound with potential applications in medicinal chemistry as a precursor for various pharmaceutical applications. The compound features a pyridine ring substituted with a 1,1-difluoroethyl group at the fourth position and an amine group at the second position.

Chemical Properties and Reactions

This compound has a molecular weight of approximately 194.61 g/mol. The chemical behavior of this compound can be explored through various types of reactions.

Medicinal Chemistry

This compound is known for its potential in medicinal chemistry, particularly as a precursor for various pharmaceutical applications. Aminopyridine derivatives, including this compound, have potential use in treating or preventing peripheral and central nervous system disorders such as substance tolerance or dependence, anxiety disorders, depression, mood disorders, psychosis, inflammatory or neuropathic pain, memory deficits, Alzheimer's disease, Parkinson's disease, migraine, ischemia, drug abuse, and addiction .

Biological Activities

Research suggests that this compound exhibits biological activities. Preliminary studies suggest that it may interact with protein kinases and other enzymes involved in cellular signaling pathways.

GPR52 Agonists

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Backbones

2-Amino-4-(chloromethyl)pyridine Hydrochloride

  • Molecular Formula : C₆H₇ClN₂·HCl
  • Molecular Weight : 179.05 g/mol
  • Key Differences :
    • Substitution: Chloromethyl (-CH₂Cl) vs. difluoroethyl (-CF₂CH₃).
    • Reactivity: Chloromethyl groups are prone to nucleophilic substitution, whereas difluoroethyl groups resist such reactions due to steric hindrance and fluorine’s electronegativity.
    • Applications: The chloromethyl variant serves as a precursor for further alkylation, while the difluoroethyl derivative may enhance lipophilicity and metabolic stability in drug candidates .

4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline

  • Molecular Formula: C₁₃H₉F₆N₂ (non-salt form)
  • Key Differences: Substitution: Trifluoromethyl (-CF₃) groups on both pyridine and aniline rings.

Piperidine and Piperazine Derivatives

4-(1,1-Difluoroethyl)piperidine Hydrochloride

  • Molecular Formula : C₇H₁₃F₂N·HCl
  • Molecular Weight : 209.65 g/mol
  • Key Differences :
    • Backbone: Piperidine (saturated 6-membered ring) vs. pyridine (aromatic ring).
    • Basicity: Piperidine (pKa ~11) is more basic than pyridine (pKa ~5), affecting protonation states and solubility in physiological conditions.

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Dihydrochloride

  • Molecular Formula : C₁₂H₂₁Cl₂N₃
  • Molecular Weight : 278.22 g/mol

Halogenated and Fluorinated Amines

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride

  • Molecular Formula : C₈H₇F₄N·HCl
  • Molecular Weight : 238.61 g/mol
  • Key Differences :
    • Aromatic System: Difluorophenyl vs. pyridine.
    • Fluorine Positioning: Vicinal difluoro groups on ethanamine may enhance conformational rigidity, whereas pyridine’s planar structure facilitates π-π interactions in drug-receptor binding .

Physicochemical and Pharmacokinetic Properties

Property 4-(1,1-Difluoroethyl)pyridin-2-amine HCl 2-Amino-4-(chloromethyl)pyridine HCl 4-(1,1-Difluoroethyl)piperidine HCl
Molecular Weight 195.64 g/mol 179.05 g/mol 209.65 g/mol
Solubility High (HCl salt) High (HCl salt) Moderate (piperidine backbone)
LogP (Predicted) ~1.2 ~0.8 ~1.5
Metabolic Stability High (fluorine reduces oxidation) Moderate High

Biological Activity

4-(1,1-Difluoroethyl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential as a precursor for various pharmaceutical applications. This article explores its biological activities, particularly its interactions with key biological targets and its implications in drug development.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C7H8F2N·HCl
  • Molecular Weight : Approximately 194.61 g/mol
  • Structure : It features a pyridine ring substituted with a 1,1-difluoroethyl group at the fourth position and an amine group at the second position.

Biological Activity

Recent studies have indicated that this compound exhibits notable biological activities, primarily through its interactions with protein kinases and other enzymes involved in cellular signaling pathways.

Key Findings

  • Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase. In particular, it shows:
    • KiK_i for mTOR: approximately 32.7 nM.
    • KiK_i for p110α (a PI3K isoform): approximately 2.2 nM, indicating a strong affinity for these targets .
  • Antitumor Activity : In preclinical models, the compound demonstrated significant antitumor efficacy. For example, it was effective in a xenograft model at concentrations lower than those required for related compounds .
  • Safety Profile : The no-observed-adverse-effect level (NOAEL) in beagle dogs was determined to be 10 mg/kg/day, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound and their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Amino-2-(trifluoromethyl)pyridine147149-98-20.94Contains trifluoromethyl instead of difluoroethyl
2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride2044705-13-50.83Additional fluorine substitution on pyridine
3-Fluoro-2-methylpyridin-4-amine15931-21-20.77Different substitution pattern affecting properties
5-Methyl-2-(trifluoromethyl)pyridine1620-71-90.75Methyl group alters reactivity and solubility
2-(Trifluoromethyl)pyridin-3-amine106877-32-10.75Trifluoromethyl group changes electronic properties

Study on PI3K Inhibition

A study conducted on the efficacy of various inhibitors revealed that the optimized binding module of this compound resulted in enhanced potency against PI3K compared to other structural analogs . The research utilized X-ray crystallography to elucidate the interactions at the ATP-binding site, confirming its role as a promising candidate for cancer therapy.

Safety and Pharmacokinetics

Another significant investigation focused on the pharmacokinetic profile of this compound showed satisfactory oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg), indicating potential for therapeutic use without severe toxicity .

Q & A

Q. Basic: What synthetic routes are commonly employed for preparing 4-(1,1-difluoroethyl)pyridin-2-amine hydrochloride?

The synthesis typically involves two key steps: (1) introducing the 1,1-difluoroethyl group to the pyridine ring and (2) subsequent hydrochloridation. A common method starts with 2-aminopyridine, which undergoes nucleophilic substitution with a difluoroethylating agent (e.g., 1,1-difluoroethyl iodide) under basic conditions (e.g., NaH in DMF). The amine group is protected during this step to avoid side reactions. After deprotection, the product is treated with HCl gas in anhydrous ethanol to form the hydrochloride salt. Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical for achieving >80% yield .

Q. Advanced: How can regioselectivity challenges during difluoroethylation of pyridin-2-amine derivatives be addressed?

Regioselectivity in pyridine functionalization is influenced by electronic and steric factors. Computational studies (DFT) suggest that the 4-position is favored for electrophilic substitution due to resonance stabilization from the adjacent amine group. To enhance selectivity:

  • Use directing groups (e.g., boronates) to steer the difluoroethylation to the desired position.
  • Optimize reaction kinetics by controlling temperature (e.g., 0–5°C slows competing pathways).
  • Employ transition metal catalysts (e.g., Pd-mediated C–H activation) for precise functionalization .

Q. Basic: What analytical techniques are used to confirm the purity and structure of this compound?

  • NMR Spectroscopy : 1^1H and 19^19F NMR confirm the presence of the difluoroethyl group (e.g., 19^19F signals at δ -90 to -110 ppm) and amine proton environment.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for C7_7H9_9F2_2N2_2·HCl: calc. 199.04, observed 199.05).
  • HPLC : Quantifies purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. Advanced: How does the difluoroethyl group influence the compound’s interaction with biological targets?

The 1,1-difluoroethyl substituent enhances lipophilicity (logP ~1.8 vs. 0.5 for non-fluorinated analogs), improving membrane permeability. Fluorine’s electronegativity also modulates electron density on the pyridine ring, altering binding affinity to enzymes (e.g., kinase inhibitors). Molecular dynamics simulations show that the CF2_2CH3_3 group stabilizes hydrophobic pockets in target proteins, reducing off-target interactions .

Q. Basic: What are the key stability considerations for storing this compound?

The hydrochloride salt is hygroscopic and requires storage in a desiccator under inert gas (N2_2 or Ar). Degradation pathways include:

  • Hydrolysis of the amine group in humid conditions (mitigated by pH-controlled buffers).
  • Photodegradation under UV light (store in amber vials at -20°C for long-term stability) .

Q. Advanced: How can structural analogs of this compound be designed to optimize metabolic stability?

  • Isosteric Replacement : Replace the pyridine ring with pyrimidine to reduce CYP450-mediated oxidation.
  • Deuterium Labeling : Substitute hydrogen atoms in the difluoroethyl group with deuterium to slow metabolic clearance.
  • Prodrug Strategies : Introduce ester moieties to enhance solubility and controlled release .

Q. Basic: What solvents and reaction conditions are compatible with this compound in downstream syntheses?

  • Polar aprotic solvents : DMF, DMSO (for SNAr reactions).
  • Acidic conditions : HCl/EtOH for salt formation (pH <3).
  • Avoid strong bases (e.g., NaOH), which deprotonate the amine and precipitate the free base .

Q. Advanced: What computational tools are effective for predicting its pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab2.0 estimate bioavailability (%F = 65–75%), blood-brain barrier penetration (low), and CYP inhibition.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like DHODH or JAK kinases, guiding lead optimization .

Q. Basic: How does this compound compare to non-fluorinated pyridin-2-amine derivatives in reactivity?

The difluoroethyl group:

  • Reduces pKa_a of the amine (from ~5.0 to ~4.2), enhancing solubility in acidic media.
  • Increases resistance to oxidative degradation (e.g., t1/2_{1/2} in H2_2O2_2: 48 hrs vs. 12 hrs for non-fluorinated analogs) .

Q. Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Reassessment : Confirm EC50_{50} values using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed effects.
  • Structural Confirmation : X-ray crystallography or Cryo-EM validates target engagement .

Properties

Molecular Formula

C7H9ClF2N2

Molecular Weight

194.61 g/mol

IUPAC Name

4-(1,1-difluoroethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H8F2N2.ClH/c1-7(8,9)5-2-3-11-6(10)4-5;/h2-4H,1H3,(H2,10,11);1H

InChI Key

HWRWIYYDZMOHRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)N)(F)F.Cl

Origin of Product

United States

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